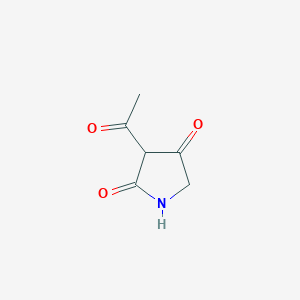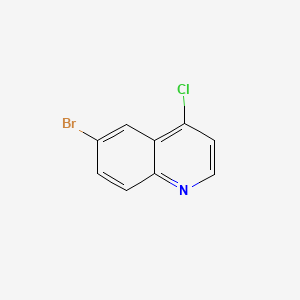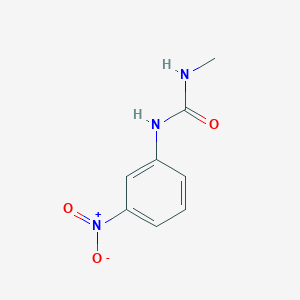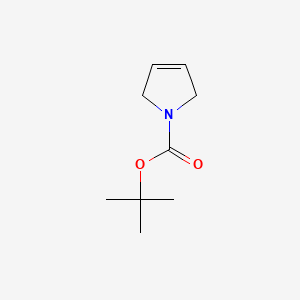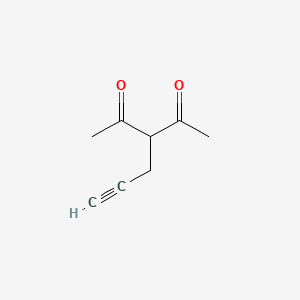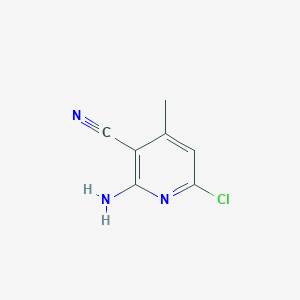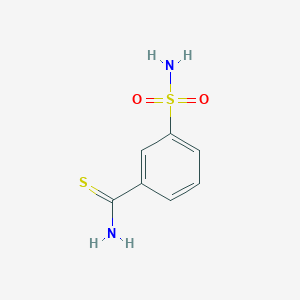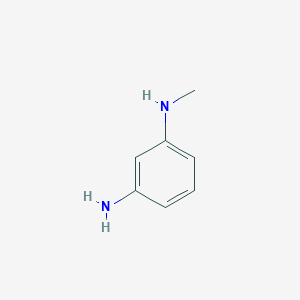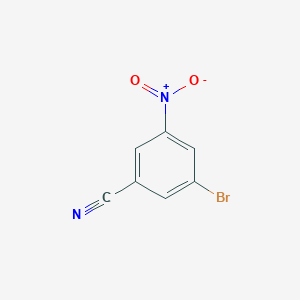![molecular formula C10H15LiN5O9P2S B1276980 Adenosine 5'-[beta-thio]diphosphate trilithium salt CAS No. 73536-95-5](/img/structure/B1276980.png)
Adenosine 5'-[beta-thio]diphosphate trilithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-[beta-thio]diphosphate trilithium salt is a chemical compound with the empirical formula C10H12Li3N5O9P2S and a molecular weight of 461.07 g/mol . It is a substrate and inhibitor for AMP-dependent enzyme systems and is often used in biochemical and physiological research . This compound is known for its role as a P2Y receptor agonist, which makes it valuable in studying various cellular processes .
Mechanism of Action
Target of Action
Adenosine 5’-[beta-thio]diphosphate trilithium salt primarily targets AMP-dependent enzyme systems . It also acts as a P2-purinergic receptor agonist , which are a group of receptors that respond to ATP and other nucleotides.
Mode of Action
This compound acts as both a substrate and inhibitor for AMP-dependent enzyme systems . It interacts with these systems, potentially altering their function or activity. As a P2-purinergic receptor agonist, it binds to these receptors and activates them .
Biochemical Pathways
It has been used to explore the myenteric control mechanisms of human esophageal motility and the effect of nitrergic and nonnitrergic neurotransmitters .
Result of Action
The compound has been used to induce neuropathic pain in rats to study the effect of dorsal horn cannabinoid CB2 receptor activation on the expression of P2Y12 and P2Y13 (purinoceptors) receptors . This suggests that it may have a role in modulating pain and inflammation.
Biochemical Analysis
Biochemical Properties
Adenosine 5’-[beta-thio]diphosphate trilithium salt acts as both a substrate and an inhibitor for AMP-dependent enzyme systems . It interacts with various enzymes, proteins, and other biomolecules, including P2Y receptors, which are a family of G-protein-coupled receptors. The compound has been used to explore the myenteric control mechanisms of human esophageal motility and the effects of nitrergic and non-nitrergic neurotransmitters . Additionally, it has been employed to induce neuropathic pain in rats to study the effect of dorsal horn cannabinoid CB2 receptor activation on the expression of P2Y12 and P2Y13 receptors .
Cellular Effects
Adenosine 5’-[beta-thio]diphosphate trilithium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As a P2Y receptor agonist, it plays a role in modulating intracellular calcium levels and activating downstream signaling cascades . The compound has been shown to affect the expression of purinoceptors, which are involved in various physiological processes such as neurotransmission, inflammation, and immune responses . In studies involving human esophageal motility, adenosine 5’-[beta-thio]diphosphate trilithium salt has been used to investigate the effects of different neurotransmitters on smooth muscle contraction .
Molecular Mechanism
At the molecular level, adenosine 5’-[beta-thio]diphosphate trilithium salt exerts its effects through binding interactions with P2Y receptors and other AMP-dependent enzymes . The sulfur atom in the diphosphate group makes the compound resistant to hydrolysis, allowing it to act as a stable analog of ADP. This stability enables the compound to inhibit or activate specific enzymes, depending on the context of the biochemical reaction . The activation of P2Y receptors by adenosine 5’-[beta-thio]diphosphate trilithium salt leads to the activation of G-proteins, which in turn trigger various intracellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adenosine 5’-[beta-thio]diphosphate trilithium salt can change over time due to its stability and resistance to hydrolysis . The compound has been shown to maintain its activity over extended periods, making it suitable for long-term studies of enzyme kinetics and signal transduction . Its stability also means that it can accumulate in cells and tissues, potentially leading to prolonged effects on cellular function . In in vitro and in vivo studies, the compound has been used to investigate the long-term effects of P2Y receptor activation on cellular processes .
Dosage Effects in Animal Models
The effects of adenosine 5’-[beta-thio]diphosphate trilithium salt in animal models vary with different dosages. At low doses, the compound can act as a selective agonist for P2Y receptors, modulating intracellular signaling pathways without causing significant toxicity . At higher doses, the compound may induce adverse effects, such as neuropathic pain, as observed in studies involving rats . The threshold for these effects depends on the specific experimental conditions and the sensitivity of the animal model .
Metabolic Pathways
Adenosine 5’-[beta-thio]diphosphate trilithium salt is involved in various metabolic pathways, particularly those related to purine metabolism . As a stable analog of ADP, it can interact with enzymes and cofactors involved in ATP synthesis and hydrolysis . The compound has been used to study the effects of P2Y receptor activation on metabolic flux and metabolite levels in different cell types . Additionally, its resistance to hydrolysis allows it to serve as a tool for investigating the regulation of AMP-dependent enzyme systems .
Transport and Distribution
Within cells and tissues, adenosine 5’-[beta-thio]diphosphate trilithium salt is transported and distributed through interactions with specific transporters and binding proteins . The compound’s stability and resistance to hydrolysis enable it to accumulate in certain cellular compartments, potentially leading to prolonged effects on cellular function . Studies have shown that the compound can be taken up by cells through purine transporters and distributed to various intracellular locations .
Subcellular Localization
The subcellular localization of adenosine 5’-[beta-thio]diphosphate trilithium salt is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular processes . For example, its interaction with P2Y receptors on the cell membrane can lead to the activation of downstream signaling pathways that affect various cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-[beta-thio]diphosphate trilithium salt typically involves the reaction of adenosine with thiophosphoryl chloride in the presence of a base, followed by the addition of lithium salts to form the trilithium salt . The reaction conditions often require low temperatures and anhydrous solvents to prevent hydrolysis and ensure high yield .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-[beta-thio]diphosphate trilithium salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the thiophosphate group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reactions typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various adenosine derivatives .
Scientific Research Applications
Adenosine 5’-[beta-thio]diphosphate trilithium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Adenosine 5’-[gamma-thio]triphosphate tetralithium salt
- P1,P5-Di(adenosine-5’) pentaphosphate trilithium salt
- Guanosine 5’-[beta-thio]diphosphate trilithium salt
Uniqueness
Adenosine 5’-[beta-thio]diphosphate trilithium salt is unique due to its specific action on P2Y receptors and its role as a non-hydrolyzable analog of ADP . This makes it particularly useful in studies where stable, non-degradable analogs are required .
Properties
CAS No. |
73536-95-5 |
|---|---|
Molecular Formula |
C10H15LiN5O9P2S |
Molecular Weight |
450.2 g/mol |
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dioxidophosphinothioyl phosphate |
InChI |
InChI=1S/C10H15N5O9P2S.Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-25(18,19)24-26(20,21)27;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H2,20,21,27);/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
OEBMRSUWQLOWOG-MCDZGGTQSA-N |
Isomeric SMILES |
[Li].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=S)(O)O)O)O)N |
SMILES |
[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=S)([O-])[O-])O)O)N |
Canonical SMILES |
[Li].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


